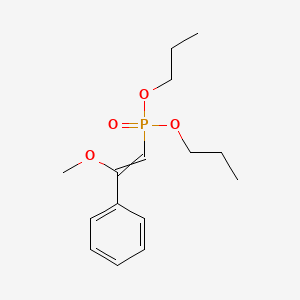
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxy-2-phenylethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of a phosphonate ester with a suitable alkylating agent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the presence of a base and can be carried out under mild temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction of the phenylethenyl moiety can lead to the formation of corresponding alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alkanes.
Substitution: Corresponding substituted phosphonates.
Applications De Recherche Scientifique
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which dipropyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity . The phenylethenyl moiety may also interact with cellular membranes, affecting their fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diphenyl (2-methoxy-2-phenylethenyl)phosphonate
Uniqueness
Dipropyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to its specific combination of the phosphonate group with the 2-methoxy-2-phenylethenyl moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonates .
Propriétés
Numéro CAS |
61463-86-3 |
|---|---|
Formule moléculaire |
C15H23O4P |
Poids moléculaire |
298.31 g/mol |
Nom IUPAC |
(2-dipropoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C15H23O4P/c1-4-11-18-20(16,19-12-5-2)13-15(17-3)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3 |
Clé InChI |
VMFAHDVGQGDGCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

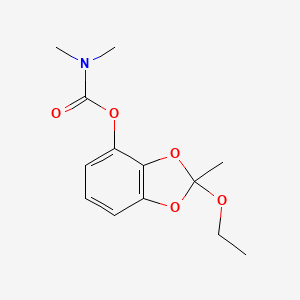
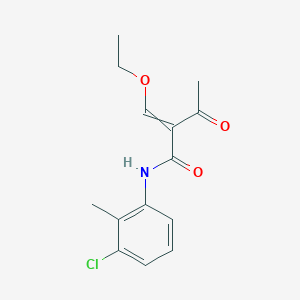
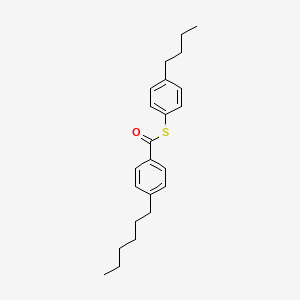
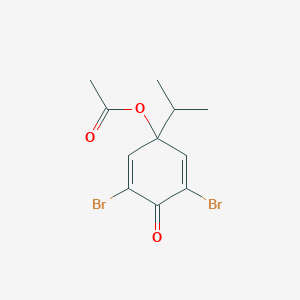
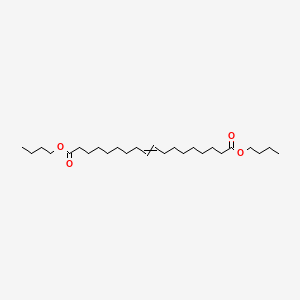
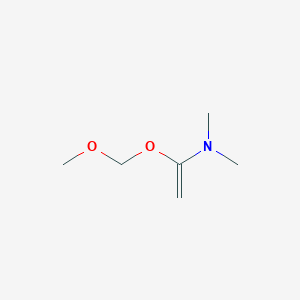



![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
